L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine
Description
L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine is a tetrapeptide composed of four amino acids: L-tyrosine (Tyr), L-threonine (Thr), L-asparagine (Asn), and L-alanine (Ala).
Properties
CAS No. |
915224-15-6 |
|---|---|
Molecular Formula |
C20H29N5O8 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H29N5O8/c1-9(20(32)33)23-18(30)14(8-15(22)28)24-19(31)16(10(2)26)25-17(29)13(21)7-11-3-5-12(27)6-4-11/h3-6,9-10,13-14,16,26-27H,7-8,21H2,1-2H3,(H2,22,28)(H,23,30)(H,24,31)(H,25,29)(H,32,33)/t9-,10+,13-,14-,16-/m0/s1 |
InChI Key |
BNZHHUKEQJDSFK-RUFDPQHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-threonyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Peptides
*Calculated using average amino acid masses.
Key Observations:
Sequence Length and Complexity : this compound is shorter (tetrapeptide) compared to hepta- or octapeptides like those in and , which may influence membrane permeability and synthesis complexity.
Functional Groups : The absence of sulfur-containing residues (e.g., methionine) or acidic groups (e.g., glutamic acid) distinguishes it from analogs in , limiting redox interactions but favoring neutral pH solubility.
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